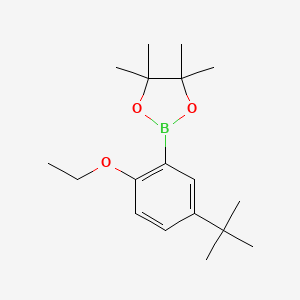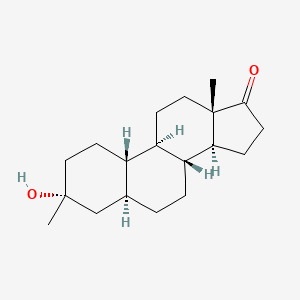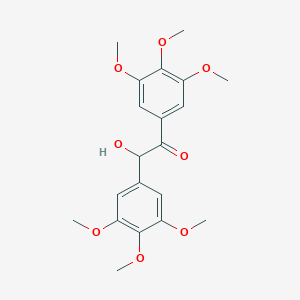
2-Hydroxy-1,2-bis(3,4,5-trimethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1,2-bis(3,4,5-trimethoxyphenyl)ethanone is a chemical compound with the molecular formula C20H24O8 and a molecular weight of 392.40 g/mol It is known for its unique structure, which includes two 3,4,5-trimethoxyphenyl groups attached to a central ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,2-bis(3,4,5-trimethoxyphenyl)ethanone typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate reagents under controlled conditions. One common method is the Claisen-Schmidt condensation reaction, which involves the condensation of 3,4,5-trimethoxybenzaldehyde with another aromatic aldehyde in the presence of a base . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1,2-bis(3,4,5-trimethoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The methoxy groups on the aromatic rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-Hydroxy-1,2-bis(3,4,5-trimethoxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and proteins.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1,2-bis(3,4,5-trimethoxyphenyl)ethanone involves its interaction with specific molecular targets. The trimethoxyphenyl groups play a crucial role in binding to enzymes and proteins, inhibiting their activity. For example, the compound has been shown to inhibit tubulin polymerization, which is essential for cell division . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
2-Hydroxy-1,2-bis(3,4,5-trimethoxyphenyl)ethanone can be compared with other similar compounds, such as:
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the compound.
3,4,5-Trimethoxyphenylacetic acid: Another compound with similar structural features.
3,4,5-Trimethoxyphenylmethanol: A related compound with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
7467-90-5 |
|---|---|
Molecular Formula |
C20H24O8 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-hydroxy-1,2-bis(3,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C20H24O8/c1-23-13-7-11(8-14(24-2)19(13)27-5)17(21)18(22)12-9-15(25-3)20(28-6)16(10-12)26-4/h7-10,17,21H,1-6H3 |
InChI Key |
JIDNYUKRPUJZAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C(=O)C2=CC(=C(C(=C2)OC)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4-[Bis(3-chloropropyl)amino]-3-methoxyphenyl]methylideneamino]-2,6-dibromophenol;hydrochloride](/img/structure/B14020698.png)
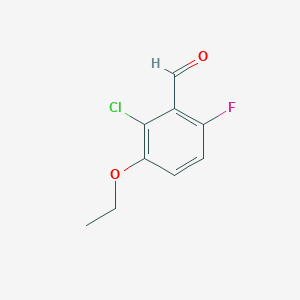
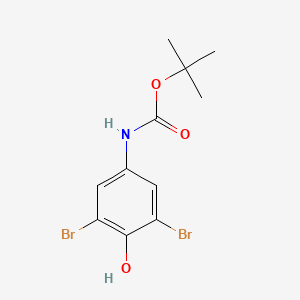
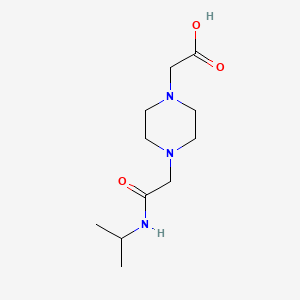
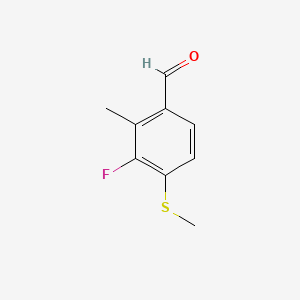
![[(2S,4R)-8-methylidene-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol](/img/structure/B14020729.png)
![2-[(2-Hydroxy-3,5-dimethylphenyl)methylsulfonylmethyl]-4,6-dimethylphenol](/img/structure/B14020730.png)
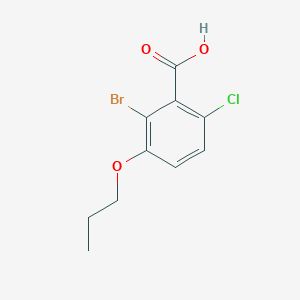

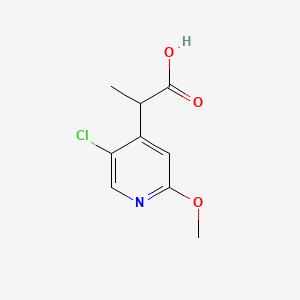
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14020770.png)
